BenchChemオンラインストアへようこそ!

8-Methyl-3-[(4-methyl-1,3-thiazol-2-yl)oxy]-8-azabicyclo[3.2.1]octane

Physicochemical profiling Lead optimization Ligand efficiency

Procure this metabolically stable tropane-thiazole ether (CAS 2195809-73-3, ≥95%) for FBDD. The ether linkage eliminates ester hydrolysis and sulfur oxidation, providing superior stability over ester/thioether analogs. With MW 238.36 Da, Fsp3 0.67, and QED 0.88, it meets all Rule of Three criteria. Its dual utility spans CNS receptor profiling and nematicide discovery (structurally related analogs achieve >90% mortality against B. xylophilus). Compact size with two orthogonal diversification vectors enables systematic SAR exploration. Request a quote.

Molecular Formula C12H18N2OS
Molecular Weight 238.35
CAS No. 2195809-73-3
Cat. No. B2712018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-3-[(4-methyl-1,3-thiazol-2-yl)oxy]-8-azabicyclo[3.2.1]octane
CAS2195809-73-3
Molecular FormulaC12H18N2OS
Molecular Weight238.35
Structural Identifiers
SMILESCC1=CSC(=N1)OC2CC3CCC(C2)N3C
InChIInChI=1S/C12H18N2OS/c1-8-7-16-12(13-8)15-11-5-9-3-4-10(6-11)14(9)2/h7,9-11H,3-6H2,1-2H3
InChIKeyHJKKNIQYBGPVFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Methyl-3-[(4-methyl-1,3-thiazol-2-yl)oxy]-8-azabicyclo[3.2.1]octane (CAS 2195809-73-3): Procurement-Grade Physicochemical and Structural Characterization Guide


8-Methyl-3-[(4-methyl-1,3-thiazol-2-yl)oxy]-8-azabicyclo[3.2.1]octane is a tropane-based bicyclic amine featuring an ether-linked 4-methyl-1,3-thiazole moiety at the 3-position. With molecular formula C12H18N2OS and molecular weight 238.36 Da, it represents a minimal pharmacophore scaffold within the azabicyclo-thiazole chemical space [1]. Its computed drug-likeness (QED = 0.88), favorable clogP (2.42), topological polar surface area (tPSA 41.99 Ų), and high fraction of sp3-hybridized carbons (Fsp3 = 0.67) distinguish it from larger, more lipophilic tropane-thiazole hybrids [2]. The compound is commercially available at 95% purity and listed as in-stock in the ZINC database, supporting its use as a readily accessible research tool [1].

Why 8-Methyl-3-[(4-methyl-1,3-thiazol-2-yl)oxy]-8-azabicyclo[3.2.1]octane Cannot Be Replaced by Generic Tropane, Thiazole, or Closely Related Ether/Thioether Analogs


Tropane derivatives and thiazole-containing compounds exhibit highly divergent biological and physicochemical profiles depending on linker chemistry (ester, ether, thioether) and substitution pattern. The target compound's ether-linked 4-methylthiazole distinguishes it from ester-based 5-HT3 antagonists like MDL 72222, where ester hydrolysis limits metabolic stability [1], and from phenyl-substituted thiazole analogs (e.g., compound 7e with a 4-chlorophenyl group) that introduce higher molecular weight (348.9 Da vs 238.36 Da), elevated lipophilicity, and increased planarity (Fsp3 ~0.44 vs 0.67) [2][3]. Replacement of the ether oxygen with sulfur (thioether analog) alters hydrogen-bond acceptor strength and introduces a sulfur oxidation metabolic pathway absent in the ether [4]. These structural nuances directly impact solubility, metabolic stability, off-target promiscuity, and synthetic tractability, precluding generic interchange among in-class compounds.

Quantitative Differentiation Evidence for 8-Methyl-3-[(4-methyl-1,3-thiazol-2-yl)oxy]-8-azabicyclo[3.2.1]octane Versus Closest Analogs


Molecular Size and Lipophilicity Reduction Versus 4-(4-Chlorophenyl)thiazole Analog 7e

The target compound (MW 238.36 Da, clogP 2.42) demonstrates a 32% lower molecular weight and an estimated >1.5 log unit reduction in lipophilicity compared to the nematicidal lead 2-((8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy)-4-(4-chlorophenyl)thiazole (7e, MW ≈ 348.9 Da, clogP estimated >4.0) [1][2]. The tPSA differs only modestly (41.99 vs ~46.5 Ų), indicating that polarity is maintained while bulk and hydrophobicity are substantially reduced. Lower MW and logP are directly associated with improved aqueous solubility, reduced plasma protein binding, and decreased risk of CYP450-mediated drug-drug interactions in lead optimization cascades.

Physicochemical profiling Lead optimization Ligand efficiency

Quantitative Estimate of Drug-Likeness (QED) Superiority Over Larger Tropane-Thiazole Hybrids

The target compound achieves a Quantitative Estimate of Drug-Likeness (QED) score of 0.88, placing it in the 88th percentile of drug-like chemical space [1]. Phenyl-substituted tropane-thiazole hybrids (e.g., 7e) are structurally expected to yield QED scores below 0.60 due to penalization from elevated MW and logP. The QED metric integrates molecular weight, logP, HBD count, HBA count, rotatable bonds, and PSA, providing a holistic, validated measure of drug-likeness that correlates with successful progression through development. An empirically established attractiveness threshold of 0.67 is substantially exceeded.

Drug-likeness QED metric Fragment-based drug discovery

Ether vs. Ester Linkage: Inferred Metabolic Stability Advantage Over MDL 72222 and Related Tropane Esters

The target compound incorporates a hydrolytically stable ether linkage connecting the tropane scaffold to the thiazole ring, in contrast to the ester linkage found in MDL 72222 and related 5-HT3 antagonist leads. Ester bonds are susceptible to rapid cleavage by plasma and tissue esterases, typically resulting in in vivo half-lives <30 minutes for tropane esters [1]. While direct microsomal stability data for the target compound have not been publicly reported, the ether-for-ester replacement is a well-established bioisosteric strategy for improving metabolic stability. The structurally related ether-linked compound 7e demonstrated sustained nematicidal activity over 72 hours at 40 mg/L, consistent with improved biostability [2].

Metabolic stability Ether bioisostere Pharmacokinetics

High Fraction sp3 (0.67) as a Driver of Selectivity and Clinical Developability Versus Planar Aromatic Analogs

With a fraction sp3 of 0.67 (67% of carbon atoms are sp3-hybridized), the target compound resides in a favorable region of three-dimensionality associated with reduced off-target interactions, improved aqueous solubility, and higher clinical success rates [1][2]. The landmark analysis by Lovering et al. demonstrated that increasing Fsp3 from <0.4 to >0.6 correlates with decreased hERG inhibition, lower CYP450 promiscuity, reduced attrition due to toxicity, and higher probability of reaching Phase III clinical trials. In comparison, the 4-chlorophenyl-substituted analog 7e has an estimated Fsp3 of ~0.44 (8 of 18 carbons sp3), reflecting the addition of a planar aromatic ring that increases promiscuity risk.

Fraction sp3 3D character Drug developability Off-target selectivity

Ether Oxygen vs. Thioether Sulfur Linker: Hydrogen-Bonding Capacity and Oxidative Metabolic Liability

Replacement of the ether oxygen with sulfur (as in 3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane and compounds 10a/10e) alters both hydrogen-bond acceptor strength and oxidative metabolic susceptibility. The ether oxygen is a ~2-fold stronger hydrogen-bond acceptor than divalent sulfur (Abraham H-bond basicity parameter: O ≈ 0.28 vs S ≈ 0.15) [1]. More critically, thioethers undergo cytochrome P450-mediated S-oxidation to sulfoxides and sulfones, pathways that can generate reactive metabolites and idiosyncratic toxicity. In the nematicidal series, thioether 10a achieved >90% mortality at 40 mg/L, comparable to ether analog 7e [2], but the thioether linker introduces a metabolic soft spot absent in the ether. The target ether compound retains the thiazole-linked pharmacophore while avoiding this oxidative liability.

Bioisosterism Ether vs thioether Reactive metabolite risk

Minimal Substitution Pattern Enables Superior SAR Exploration Scope Versus Pre-Elaborated Phenyl Analogs

The target compound bears only a single methyl substituent on the thiazole ring (4-position), leaving both the thiazole C-5 position and the tropane N-8 position (via demethylation/re-alkylation) available as independent diversification vectors. This contrasts sharply with the pre-elaborated phenyl-substituted analogs 7e, 10a, and 10e, where the thiazole 4-position is already occupied by bulky aryl groups that impose steric constraints and consume molecular property budget. With MW 238.36 Da, the target compound affords a growth window of >110 Da before exceeding the lead-like MW ceiling of 350 Da, whereas 7e (MW 348.9 Da) offers essentially no room for elaboration without breaching drug-like property space. The compound is commercially available at 95% purity [1], enabling immediate use as a standardized starting material for parallel library synthesis.

Structure-activity relationship Scaffold minimalism Fragment elaboration

High-Impact Application Scenarios for 8-Methyl-3-[(4-methyl-1,3-thiazol-2-yl)oxy]-8-azabicyclo[3.2.1]octane Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) and Hit Expansion for CNS and Anti-Infective Targets

The compound satisfies all Rule of Three criteria for fragment screening libraries (MW 238.36 <300 Da, logP 2.42 <3, HBD 1 <3, HBA 3 ≤3) with a QED of 0.88, indicating excellent drug-like starting point quality [1]. Its tropane-thiazole core has been validated in phenotypic nematicidal assays where structurally related ether analogs achieve >90% mortality against Bursaphelenchus xylophilus at 40 mg/L [2]. The minimal substitution pattern (single 4-methyl group on thiazole) provides two orthogonal vectors for fragment growth, enabling systematic exploration of potency and selectivity determinants without breaching lead-like property limits. This makes it an ideal core scaffold for FBDD programs targeting either CNS receptors (given tropane's privileged status for monoamine transporters and GPCRs) or agricultural nematicide discovery.

Nematicide Lead Optimization with Improved Environmental Safety Profile

Class-level evidence demonstrates that tropane-thiazole ethers are potent nematicidal chemotypes: compound 7e achieves >90% mortality at 40 mg/L, and optimized analog 47b reaches an LC50 of 5.96 mg/L (72 h) [1][2]. The target compound, with MW 238.36 Da and clogP 2.42, offers a 32% lower molecular weight and >30-fold lower predicted lipophilicity compared to the phenyl-substituted lead 7e [3]. These properties are expected to translate to reduced bioaccumulation potential, lower soil mobility, and improved compatibility with integrated pest management strategies, directly addressing environmental safety concerns that have constrained nematicide development. The ether linkage eliminates the sulfur oxidation pathway present in thioether analogs 10a/10e, removing a potential source of persistent sulfoxide/sulfone metabolites [4].

CNS Receptor Pharmacology: Monoamine Transporter and GPCR Probe Development

The 8-methyl-8-azabicyclo[3.2.1]octane (tropane) scaffold is a privileged framework for CNS targets, with established SAR across dopamine, serotonin, and norepinephrine transporters as well as muscarinic, nicotinic, and opioid receptors [1]. The target compound's ether-linked thiazole replaces the metabolically labile ester found in cocaine and many synthetic tropane ligands, addressing a key historical limitation of this scaffold class [2]. Its high Fsp3 of 0.67 exceeds the threshold associated with reduced hERG inhibition and lower CYP450 promiscuity [3], critical considerations for CNS programs where cardiovascular safety and drug-drug interaction risk are major attrition factors. The compound's compact size and commercial availability at 95% purity enable rapid radioligand displacement screening across receptor panels to establish selectivity fingerprints.

Chemical Biology Tool and Chemoproteomics Probe Synthesis

The compound's structural minimalism—with two free diversification vectors (thiazole C-5 and tropane N-8 after deprotection) and a compact MW of 238.36 Da—enables installation of photoaffinity labels (diazirines, benzophenones), click chemistry handles (terminal alkynes, azides), or biotin tags with minimal perturbation of the core pharmacophore [1]. This contrasts with larger phenyl-substituted analogs where tag attachment can abolish target engagement due to steric clash or physicochemical disruption. The ether linkage provides a metabolically stable connection point that survives cellular incubation conditions required for target identification studies. For chemoproteomics applications (e.g., affinity-based protein profiling in nematode lysates or mammalian brain homogenates), the compound offers an attractive balance of target engagement potential and synthetic tractability.

Quote Request

Request a Quote for 8-Methyl-3-[(4-methyl-1,3-thiazol-2-yl)oxy]-8-azabicyclo[3.2.1]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.